molecular formula C21H24N4O2 B10919367 6-cyclopropyl-N-[1-(4-methoxyphenyl)propyl]-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

6-cyclopropyl-N-[1-(4-methoxyphenyl)propyl]-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10919367
M. Wt: 364.4 g/mol
InChI Key: XMIBGBYAXFGKTD-UHFFFAOYSA-N
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Description

6-cyclopropyl-N-[1-(4-methoxyphenyl)propyl]-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a cyclopropyl group, a methoxyphenyl group, and a pyrazolo[3,4-b]pyridine core

Preparation Methods

The synthesis of 6-cyclopropyl-N-[1-(4-methoxyphenyl)propyl]-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves several key steps. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the cyclopropyl group: This step typically involves cyclopropanation reactions using reagents such as diazomethane or cyclopropylcarbinol.

    Attachment of the methoxyphenyl group: This can be accomplished through electrophilic aromatic substitution reactions using methoxybenzene derivatives.

    Formation of the carboxamide group: This step involves the reaction of the intermediate compound with appropriate amines or amides under suitable conditions.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

6-cyclopropyl-N-[1-(4-methoxyphenyl)propyl]-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions vary based on the specific reaction pathway and conditions employed.

Scientific Research Applications

6-cyclopropyl-N-[1-(4-methoxyphenyl)propyl]-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-microbial activities.

    Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.

    Chemical Research: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

    Industrial Applications: It may be used in the development of new materials or as a precursor for other valuable compounds.

Mechanism of Action

The mechanism of action of 6-cyclopropyl-N-[1-(4-methoxyphenyl)propyl]-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

6-cyclopropyl-N-[1-(4-methoxyphenyl)propyl]-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can be compared with other similar compounds, such as:

    Pyrazolo[3,4-b]pyridine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical reactivity and biological activity.

    Cyclopropyl-containing compounds: These compounds contain a cyclopropyl group, which imparts unique chemical properties and reactivity.

    Methoxyphenyl derivatives: These compounds have a methoxyphenyl group, which influences their chemical and biological properties.

The uniqueness of this compound lies in its specific combination of structural features, which contribute to its diverse applications and potential therapeutic benefits.

Properties

Molecular Formula

C21H24N4O2

Molecular Weight

364.4 g/mol

IUPAC Name

6-cyclopropyl-N-[1-(4-methoxyphenyl)propyl]-1-methylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C21H24N4O2/c1-4-18(13-7-9-15(27-3)10-8-13)24-21(26)16-11-19(14-5-6-14)23-20-17(16)12-22-25(20)2/h7-12,14,18H,4-6H2,1-3H3,(H,24,26)

InChI Key

XMIBGBYAXFGKTD-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=C(C=C1)OC)NC(=O)C2=CC(=NC3=C2C=NN3C)C4CC4

Origin of Product

United States

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